The synthesis of GAT107 involves several steps, typically starting from commercially available precursors. The compound can be synthesized through a multi-step chemical process that includes:
Technical parameters such as reaction temperature, time, and solvent choice are critical for optimizing yield and purity during synthesis, although specific details may vary based on the laboratory protocols used.
GAT107's molecular structure has been characterized using advanced techniques such as X-ray crystallography and cryo-electron microscopy. The compound features a complex arrangement that allows it to interact with the α7 nAChR effectively. Key aspects include:
The precise molecular formula and mass of GAT107 are critical for understanding its interactions with biological targets, although specific data points may vary across studies.
GAT107 participates in several chemical reactions primarily involving its interaction with α7 nAChR. Key reactions include:
These reactions are influenced by factors such as concentration and presence of other ligands, which can alter GAT107's effectiveness.
The mechanism of action for GAT107 involves several steps:
The pharmacological profile indicates that GAT107 reduces receptor desensitization compared to traditional agonists, allowing for sustained activation over time. Studies have shown significant increases in peak currents when GAT107 is applied alongside acetylcholine.
GAT107 exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate storage conditions and formulation strategies for experimental use.
GAT107 has several promising applications in scientific research and potential therapeutic areas:
The α7 nicotinic acetylcholine receptor (α7 nAChR) is a homopentameric ligand-gated ion channel widely distributed in the central nervous system (CNS), immune cells, and peripheral tissues. Unlike heteromeric nAChRs, α7 receptors lack specialized synaptic localization and rapidly desensitize upon activation, making them unique modulators of neuronal and non-neuronal signaling [1] [6]. In the CNS, α7 nAChRs regulate cognitive functions, including learning and memory, by modulating neurotransmitter release (e.g., glutamate and GABA) and synaptic plasticity [4] [8]. Their high calcium permeability enables activation of calcium-dependent signaling cascades, influencing neuroprotection and neuroinflammation [8].
Beyond neuronal contexts, α7 nAChRs are critical components of the "cholinergic anti-inflammatory pathway." Activation by acetylcholine or agonists inhibits pro-inflammatory cytokine release (e.g., TNF-α, IL-1β) in macrophages and microglia, attenuating systemic and neuroinflammatory responses [6] [10]. This pathway is implicated in conditions like ventilator-associated pneumonia, arthritis, and multiple sclerosis, where α7 activation reduces oxidative stress and mitochondrial dysfunction in immune cells [2] [10].
Table 1: Physiological Roles of α7 nAChRs
System | Function | Pathological Relevance |
---|---|---|
Central Nervous | Modulates synaptic plasticity, neurotransmitter release, neuroprotection | Alzheimer’s disease, schizophrenia, cognitive deficits |
Immune System | Suppresses pro-inflammatory cytokines, enhances IL-10 production | Sepsis, rheumatoid arthritis, neuroinflammation |
Mitochondrial | Regulates oxidative stress, MnSOD activity, membrane integrity | Inflammatory lung injury, ventilator-associated pneumonia |
Traditional orthosteric agonists (e.g., acetylcholine, nicotine) bind α7 nAChRs at conserved interfaces between subunits but cause rapid receptor desensitization, limiting therapeutic efficacy [1] [3]. Allosteric modulators emerged to overcome these limitations by targeting topographically distinct sites:
Allosteric modulators offer superior subtype selectivity and reduce desensitization-related tachyphylaxis. Their development represents a paradigm shift in targeting receptors with complex gating mechanisms like α7 nAChR [5] [8].
Table 2: Classes of α7 nAChR Allosteric Modulators
Class | Mechanism | Examples | Key Advantages |
---|---|---|---|
Type I PAMs | Enhance agonist-evoked peak currents | NS1738 | Reduced desensitization risk |
Type II PAMs | Increase peak currents, slow desensitization | PNU-120596, TQS | Prolonged receptor activity |
Allosteric Agonists | Directly activate receptors | 4BP-TQS (racemate) | Orthosteric site-independent activation |
Ago-PAMs | Combine allosteric agonism and PAM activity | GAT107 | Dual activation/modulation; persistent effects |
GAT107 ((3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide) is the bioactive enantiomer of racemic 4BP-TQS and the first characterized ago-PAM for α7 nAChRs [3] [5]. It exhibits dual functionality:
Structurally, GAT107 binds at the transmembrane subunit interface, stabilizing open-channel conformations and delaying desensitization—a hallmark of Type II PAM activity [8]. Cryo-EM studies confirm that GAT107 binding triggers local conformational changes in the extracellular-transmembrane domain (ECD-TMD) coupling region, facilitating pore dilation distinct from orthosteric activation [8]. This dual mechanism enables robust, sustained receptor activity, making GAT107 a valuable tool for probing α7 pharmacology and developing therapies for inflammation and pain [5] [9].
Table 3: Key Properties of GAT107
Property | Description |
---|---|
IUPAC Name | (3aR,4S,9bS)-4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-sulfonamide |
Molecular Weight | 405.31 g/mol |
Mechanism | Allosteric agonist + Positive Allosteric Modulator (Type II Ago-PAM) |
Key Effects | - Direct activation - Enhanced orthosteric agonist responses - Persistent priming after washout |
Therapeutic Applications | Neuropathic pain, inflammatory lung injury, neuroinflammation (e.g., EAE) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7